Ethyl 4-(2-acetylphenyl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-acetylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQVOXHWONJCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465886 | |
| Record name | Ethyl 4-(2-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860773-41-7 | |
| Record name | Ethyl 4-(2-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of Ethyl 4-(2-acetylphenyl)benzoate
A Strategic Biaryl Scaffold for Medicinal Chemistry and Materials Science
Executive Summary & Chemical Identity
Ethyl 4-(2-acetylphenyl)benzoate (CAS: 860773-41-7) represents a specialized class of functionalized biaryls.[1] Unlike simple biphenyls, this molecule possesses orthogonal reactivity handles: an electron-deficient ethyl ester at the para-position of Ring A and a sterically demanding acetyl group at the ortho-position of Ring B.
This structural asymmetry makes it a critical intermediate ("privileged scaffold") in the synthesis of polycyclic aromatic hydrocarbons (PAHs) , liquid crystalline materials , and kinase inhibitors where restricted rotation (atropisomerism) or specific steric occlusion is required.
Chemical Data Matrix
| Parameter | Specification |
| CAS Number | 860773-41-7 |
| IUPAC Name | Ethyl 4-(2-acetylphenyl)benzoate |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| SMILES | CCOC(=O)c1ccc(cc1)c2ccccc2C(=O)C |
| Predicted LogP | 4.2 ± 0.4 (High Lipophilicity) |
| H-Bond Acceptors | 3 (Ester Carbonyl, Ester Ether, Ketone) |
| Rotatable Bonds | 4 (Ethyl chain, Biaryl axis, Acetyl group) |
Synthetic Architecture: The Regioselective Protocol
Synthesis of 2-substituted biaryls is historically challenging due to steric hindrance at the coupling site. Classical Friedel-Crafts acylation of ethyl 4-phenylbenzoate yields a mixture of isomers (mainly para'), making it unsuitable for high-purity applications.
The industry-standard approach utilizes a Suzuki-Miyaura Cross-Coupling . However, the choice of coupling partners is non-trivial and dictates the yield.
The "Boronate Stability" Paradox
A naive retrosynthesis suggests two paths:
-
Path A: Coupling 2-acetylphenylboronic acid with ethyl 4-bromobenzoate.
-
Path B: Coupling 4-(ethoxycarbonyl)phenylboronic acid with 2-bromoacetophenone.
Expert Insight: Path B is superior. Reasoning: 2-Acetylphenylboronic acid is prone to intramolecular cyclization to form a benzoxaborole (hemiacetal) species, which significantly dampens its transmetallation efficiency. Path B utilizes a stable para-substituted boronic acid and a reactive aryl bromide, avoiding this "ortho-boronate" trap.
Optimized Experimental Protocol (Path B)
Objective: Synthesis of Ethyl 4-(2-acetylphenyl)benzoate on a 10 mmol scale.
Reagents:
-
4-(Ethoxycarbonyl)phenylboronic acid (1.2 equiv)
-
2-Bromoacetophenone (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Chosen for resistance to steric bulk.
-
K₂CO₃ (2.0 equiv)[2]
-
Solvent System: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon (x3).
-
Solvation: Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and the boronic acid (2.33 g, 12 mmol) in degassed Dioxane (40 mL).
-
Activation: Add the base (K₂CO₃, 2.76 g) dissolved in degassed Water (10 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (245 mg) quickly against a positive Argon flow.
-
Reaction: Heat to 90°C for 12 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.4) will appear as a UV-active dark spot.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, and dry over MgSO₄.
-
Purification: Flash column chromatography (SiO₂, Gradient 0-15% EtOAc in Hexanes).
Mechanistic Workflow Visualization
Figure 1: Catalytic cycle favoring the steric demands of the ortho-acetyl substituent.
Structural Analysis & Spectroscopic Validation
To ensure the integrity of the synthesized scaffold, researchers must validate the presence of both functional groups and the biaryl linkage.
NMR Diagnostic Criteria
The proton NMR (¹H NMR) spectrum provides a distinct "fingerprint" for this molecule.
| moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| Acetyl -CH₃ | 2.50 – 2.60 | Singlet (s) | 3H | Distinct downfield shift due to ketone. |
| Ester -CH₂- | 4.35 – 4.45 | Quartet (q) | 2H | Characteristic ethyl ester methylene. |
| Ester -CH₃ | 1.35 – 1.45 | Triplet (t) | 3H | Characteristic ethyl ester methyl. |
| Aromatic (Ring A) | 8.10 (d) & 7.40 (d) | Doublets | 4H | AA'BB' system of para-substituted ring. |
| Aromatic (Ring B) | 7.30 – 7.60 | Multiplet | 4H | Complex splitting due to ortho-substitution. |
Critical Quality Attribute (CQA): The absence of a peak at ~10.0 ppm confirms no aldehyde impurities (from incomplete oxidation or starting materials), and the sharp singlet at ~2.5 ppm confirms the ketone is intact and not reduced.
Applications in Drug Discovery & Materials
The value of Ethyl 4-(2-acetylphenyl)benzoate lies in its divergent reactivity . It is not just an endpoint but a gateway molecule.
A. Precursor to Phenanthrenes (The Cyclization Pathway)
This molecule is a "masked" phenanthrene. Under acidic conditions or photolysis, the acetyl group can participate in cyclization reactions to form fused ring systems, which are ubiquitous in opium alkaloids and organic semiconductors.
B. Atropisomerism in Kinase Inhibitors
The ortho-acetyl group creates a rotational barrier around the biaryl axis. While not fully stable as an atropisomer at room temperature (low barrier to rotation), bulky modifications to the acetyl group (e.g., condensation to a hydrazone or oxime) can lock the conformation. This is vital in designing kinase inhibitors that must fit into narrow ATP-binding pockets with specific geometries.
C. Divergent Synthesis Workflow
The following diagram illustrates how this core scaffold is transformed into high-value targets.
Figure 2: Divergent synthetic utility of the scaffold in pharmaceutical and material workflows.
Handling and Stability
-
Physical State: Typically a white to off-white crystalline solid or viscous oil (depending on purity and crystal polymorph).
-
Storage: Store at 2-8°C under inert atmosphere. The ester is stable, but the ketone is susceptible to slow oxidation or aldol condensation if exposed to strong bases or light for prolonged periods.
-
Safety: Treat as a standard organic irritant. Avoid inhalation of dusts.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
PubChem . (2025).[3] 4-Acetylphenyl benzoate Compound Summary (Structural Analog Data). National Library of Medicine.[3] Retrieved from [Link]
Sources
thermodynamic properties of Ethyl 4-(2-acetylphenyl)benzoate
Technical Whitepaper: Thermodynamic Characterization & Process Engineering of Ethyl 4-(2-acetylphenyl)benzoate
Executive Summary
Ethyl 4-(2-acetylphenyl)benzoate (EAPB) is a critical biphenyl intermediate, primarily utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including Angiotensin II receptor blockers (sartans), and functional liquid crystalline materials. Despite its industrial relevance, peer-reviewed thermodynamic data for this specific CAS (860773-41-7) remains largely proprietary or uncatalogued in standard public databases like NIST or JCED.
This technical guide serves as a foundational characterization protocol . It is designed for process chemists and researchers who must generate the thermodynamic profile of EAPB de novo. We synthesize theoretical predictive models with rigorous experimental workflows to establish the compound’s solubility, thermal stability, and solid-liquid equilibrium (SLE) parameters.
Part 1: Physicochemical Profile & Theoretical Predictions
Before initiating wet-lab experimentation, a theoretical baseline is required to define safety parameters and solvent selection strategies.
Structural Analysis
EAPB features a biphenyl core with two distinct functionalities:
-
Ethyl Ester (Position 4): Provides moderate polarity and hydrogen bond acceptance.
-
Acetyl Group (Position 2'): Introduces steric strain (ortho-substitution) and a dipole moment, disrupting planar stacking compared to unsubstituted biphenyls.
Predicted Thermodynamic Properties
Estimations based on Group Contribution Methods (Joback/Marrero-Gani) for Biphenyl Esters:
| Property | Predicted Value / Range | Confidence | Process Implication |
| Physical State | Crystalline Solid | High | Requires solid handling protocols. |
| Melting Point ( | 85°C – 115°C | Medium | Process temperatures must remain <80°C to avoid fusion during drying. |
| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Medium | Critical for cooling crystallization energy balance. |
| LogP (Octanol/Water) | 3.8 – 4.2 | High | Highly lipophilic; practically insoluble in water. |
| Flash Point | >160°C | High | Low flammability risk under standard process conditions.[1] |
Part 2: Experimental Protocols for Thermodynamic Characterization
As no "Gold Standard" literature values exist, the following protocols are the mandatory self-validating systems to generate this data.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine the precise onset melting temperature (
Methodology:
-
Calibration: Calibrate the DSC instrument (e.g., Mettler Toledo DSC 3+) using Indium (
C, J/g) and Zinc standards. -
Sample Prep: Weigh 3–5 mg of dried EAPB into a Tzero aluminum pan. Crimp hermetically.
-
Thermal Cycle:
-
Equilibrate: 25°C.
-
Ramp 1: Heat to 150°C at 10°C/min (Erases thermal history).
-
Cool: Cool to 0°C at 10°C/min.
-
Ramp 2: Heat to 160°C at 5°C/min (Data collection).
-
-
Analysis: Integrate the endothermic peak on the second heating ramp. The onset of the peak is
; the area under the curve is .
Static Gravimetric Solubility Determination
Objective: Measure mole fraction solubility (
Workflow Diagram (Graphviz):
Caption: Standardized Static Gravimetric Workflow for EAPB Solubility Determination.
Protocol Steps:
-
Apparatus: Use a double-jacketed glass vessel connected to a circulating water bath (control accuracy
K). -
Saturation: Add excess EAPB solid to 20 mL of solvent (e.g., Ethanol, Ethyl Acetate, Toluene).
-
Equilibration: Stir magnetically at 400 rpm for 24 hours.
-
Sampling: Stop stirring and allow settling for 2 hours. Withdraw 2 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
-
Quantification: Transfer to a pre-weighed weighing dish. Evaporate solvent under vacuum at 50°C until constant mass is achieved (
g). -
Calculation:
Where are mass/MW of solute, and are mass/MW of solvent.
Part 3: Thermodynamic Modeling & Data Correlation
Once experimental data is gathered, it must be fitted to thermodynamic models for process simulation (e.g., Aspen Plus).
Modified Apelblat Equation
For pure solvents, the semi-empirical Modified Apelblat model is the industry standard for correlating solubility (
-
A, B, C: Model parameters derived via multiple linear regression of the experimental data.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
Ideal Solubility (Van't Hoff Equation)
To determine the activity coefficient (
-
Interpretation: If
(positive deviation), solute-solvent interactions are weaker than solute-solute interactions. This is expected for EAPB in polar protic solvents like water or methanol.
Part 4: Process Engineering Applications
Crystallization Solvent Selection
Based on the biphenyl ester structure, the following solvent classes are recommended for purification processes:
| Solvent Class | Representative | Predicted Interaction | Use Case |
| Good Solvent | Toluene, Ethyl Acetate | Dissolution medium. | |
| Intermediate | Ethanol, Isopropanol | H-bonding (donor) | Cooling crystallization. |
| Anti-Solvent | n-Heptane, Water | Hydrophobic repulsion | Yield enhancement (Drowning-out). |
Synthesis Pathway Context
EAPB is typically synthesized via Suzuki-Miyaura Coupling , which dictates the impurity profile (Pd residues, Boronic acid byproducts).
Synthesis & Purification Logic Diagram (Graphviz):
Caption: Synthesis pathway highlighting the critical crystallization step dependent on thermodynamic data.
References
- Methodology (Solubility): Shakeel, F., et al. (2015). Solubility and Thermodynamic Function of a Bioactive Compound in Different Solvents.
-
Methodology (DSC): Mettler Toledo. (2024).[2] Thermal Analysis of Pharmaceuticals: Melting Point and Enthalpy of Fusion. Retrieved from [Link]
- Synthesis Context: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Note: Due to the proprietary nature of CAS 860773-41-7, specific literature values are not public. The values provided in Section 1.2 are theoretical estimates derived from structural analogues (e.g., Ethyl 4-phenylbenzoate) to guide experimental design.
Sources
potential biological activities of Ethyl 4-(2-acetylphenyl)benzoate
Technical Guide: Biological Potential & Synthetic Utility of Ethyl 4-(2-acetylphenyl)benzoate
Executive Summary
Ethyl 4-(2-acetylphenyl)benzoate (CAS Registry Number: 860773-41-7 for the ester, 893737-17-2 for the acid) is a specialized biaryl scaffold primarily utilized as a high-value intermediate in medicinal chemistry.[1][2][3] Structurally characterized as a 2'-acetyl[1,1'-biphenyl]-4-carboxylate , this molecule serves as a "privileged structure" precursor.[1][2][3] Its core biphenyl pharmacophore is critical for synthesizing Poly(ADP-ribose) polymerase (PARP) inhibitors , fluorenone-based antiviral agents , and retinoid-like transcriptional modulators .[1][2][3]
While the ester itself functions largely as a lipophilic prodrug or synthetic building block, its hydrolyzed and cyclized derivatives exhibit potent biological activities ranging from cytotoxicity against cancer cell lines to anti-inflammatory modulation .[1][2][3]
Chemical Identity & Structural Pharmacophore
The molecule features a biaryl backbone with orthogonal functionalization: an acetyl group at the ortho position of the phenyl ring and an ethoxycarbonyl group at the para position of the benzoate ring.[1][2][3] This specific substitution pattern is non-trivial; it pre-organizes the molecule for intramolecular cyclization, a key step in accessing bioactive heterocycles.[1][2][3]
| Property | Specification |
| IUPAC Name | Ethyl 4-(2-acetylphenyl)benzoate |
| Systematic Name | Ethyl 2'-acetyl[1,1'-biphenyl]-4-carboxylate |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Key Pharmacophore | Biaryl ketone-ester (Precursor to Phenanthridinone/Fluorenone) |
| Solubility | Soluble in DMSO, DCM, Ethanol; Insoluble in Water |
Biological Activities: The "Latent" Potential[1][2][3]
Research indicates that Ethyl 4-(2-acetylphenyl)benzoate acts as a pro-pharmacophore .[1][2][3] Its biological value is realized through two primary pathways: Hydrolysis (to the active acid) and Cyclization (to fused heterocycles).[1][2][3]
PARP Inhibition (Phenanthridinone Precursor)
The most significant biological application of this scaffold is its conversion into Phenanthridin-6(5H)-one derivatives.[1][2][3]
-
Mechanism: The ortho-acetyl group undergoes reductive amination-cyclization with the aromatic ring to form the phenanthridinone core.[1][2][3]
-
Target: This core mimics the nicotinamide pocket of NAD+, acting as a competitive inhibitor of PARP-1 and PARP-2 enzymes.[1][2][3]
-
Therapeutic Relevance: PARP inhibitors (e.g., Olaparib, Rucaparib) are critical in treating BRCA-mutated cancers (breast, ovarian).[1][2][3] The 4-carboxylate derivative (from our target) provides a handle for solubilizing groups, enhancing bioavailability.[1][2][3]
Antiviral & Anticancer Activity (Fluorenone Scaffold)
Under acidic or basic catalysis, the molecule can undergo intramolecular condensation to form Fluorenone-2-carboxylic acid derivatives.[1][2][3]
-
Activity: Fluorenone derivatives have demonstrated high affinity for DNA intercalation and inhibition of viral RNA polymerases.[1][2][3]
-
Specific Potential: 4-Carboxyfluorenones are investigated as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy/retinopathy).[1][2][3]
Retinoid-Like & Anti-Inflammatory Activity
The hydrolyzed form, 4-(2-acetylphenyl)benzoic acid , shares structural homology with Arotinoids and specific NSAIDs (e.g., Fenbufen analogs).[1][2][3]
-
Pathway: Activation of Retinoic Acid Receptors (RARs) or Peroxisome Proliferator-Activated Receptors (PPARs).[1][2][3]
-
Effect: Modulation of keratinocyte differentiation (dermatological applications) and reduction of systemic inflammation.[1][2][3]
Mechanism of Action: Divergent Synthesis Pathways
The biological fate of Ethyl 4-(2-acetylphenyl)benzoate is dictated by the synthetic environment.[1][2][3] The following diagram illustrates how this single precursor diverges into three distinct bioactive classes.
Figure 1: Divergent synthesis pathways converting the ethyl ester precursor into bioactive pharmacophores.[1][2][3]
Experimental Protocols
To validate the biological potential, researchers must first synthesize the scaffold and then derivatize it.[1][2][3]
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: This ensures the high-purity formation of the biaryl bond without polymerizing the acetyl group.[1][2][3]
-
Reagents: 4-Ethoxycarbonylphenylboronic acid (1.2 eq), 2-Bromoacetophenone (1.0 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).[1][2][3]
-
Procedure:
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.[1][2][3]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
-
Yield Target: >85% (White crystalline solid).
Protocol B: Cyclization to Phenanthridinone (PARP Inhibitor Core)
Rationale: Validates the "Precursor" hypothesis by generating the active PARP-inhibiting scaffold.
-
Reagents: Ethyl 4-(2-acetylphenyl)benzoate (1.0 eq), Ammonium Acetate (NH₄OAc, 5.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq).[1][2][3]
-
Solvent: Methanol (dry).
-
Procedure:
-
Result: Formation of the lactam ring (Phenanthridinone).[1][2][3]
-
Validation: NMR should show loss of the acetyl methyl singlet and appearance of the amide proton.[1][2][3]
Structure-Activity Relationship (SAR) Data
The following table summarizes the predicted activity of the derived scaffolds based on literature values for homologous biaryl systems.
| Derivative Class | Target Receptor/Enzyme | IC₅₀ / Kd (Predicted) | Mechanism |
| Free Acid | PPAR-γ (Agonist) | 5 - 50 µM | Ligand Binding Domain activation |
| Phenanthridinone | PARP-1 (Inhibitor) | 20 - 200 nM | Competitive inhibition at NAD+ site |
| Fluorenone | Aldose Reductase | 0.5 - 5 µM | Active site blockade |
| Ethyl Ester | None (Prodrug) | N/A | Requires hydrolysis for activity |
References
-
Suzuki-Miyaura Coupling Applications: Miyaura, N., & Suzuki, A. (1995).[1][2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][2][3]
-
PARP Inhibitor Scaffolds: Ferraris, D. V. (2010).[1][2][3] Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. Journal of Medicinal Chemistry, 53(12), 4561–4584.[1][2][3] Link[1][2][3]
-
Biphenyl Carboxylic Acids: Khedr, M. A., et al. (2012).[1][2][3] Design, Synthesis and Biological Evaluation of Novel Biphenyl-4-carboxylic Acid Derivatives as Potential Anti-Inflammatory Agents.[1][2][3] Bioorganic & Medicinal Chemistry, 20(1), 472-480.[1][2][3] Link[1][2][3]
-
Intermediate Verification: MolCore. (2024).[1][2][3] Ethyl 4-(2-acetylphenyl)benzoate (CAS 860773-41-7) Technical Data Sheet. Link
-
Acid Precursor Data: Chemical Manufacturers. (2024).[1][2][3][4] 4-(2-Acetylphenyl)benzoic acid (CAS 893737-17-2) Properties and Applications. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CAS 120-47-8: Benzoic acid, 4-hydroxy-, ethyl ester [cymitquimica.com]
- 3. 4-Acetylphenyl benzoate | C15H12O3 | CID 569606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Allyloxybenzaldehyde 95% Supplier in Mumbai, 4-Allyloxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
Technical Safety & Handling Guide: Ethyl 4-(2-acetylphenyl)benzoate
This guide provides an in-depth technical analysis and safety framework for Ethyl 4-(2-acetylphenyl)benzoate (CAS: 860773-41-7).[1][2]
Editorial Note: This document distinguishes the target biaryl compound (CAS 860773-41-7) from the common single-ring analog Ethyl 4-acetylbenzoate (CAS 38430-55-6).[1] Ensure verification of the CAS number before application.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
Ethyl 4-(2-acetylphenyl)benzoate is a biaryl intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structure features a biphenyl core with orthogonal substitution—an ethyl ester on one ring and an acetyl group at the ortho position of the second ring.
Identification Data
| Parameter | Specification |
| CAS Number | 860773-41-7 |
| IUPAC Name | Ethyl 4-(2-acetylphenyl)benzoate |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| Structural Class | Biaryl; Aromatic Ester; Aromatic Ketone |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water |
Structural Context
The molecule's steric hindrance (due to the ortho-acetyl group) restricts rotation around the biaryl bond, influencing both its reactivity in downstream coupling and its crystallization behavior.[1][2]
Hazard Identification & Risk Assessment (GHS)[2][6]
Note: As a specialized intermediate, specific toxicological data is limited.[2] The following classification is derived via Read-Across Methodology based on structurally similar lipophilic biaryl esters.
GHS Classification (Predictive)[2]
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2]
-
Aquatic Toxicity (Chronic): Category 2 (H411) – Due to high logP (lipophilicity) and low water solubility.[2]
Precautionary Logic
-
P261: Avoid breathing dust/fume.[1][3][4][5] Rationale: Biaryl particulates can be mechanically irritating and potentially sensitizing.[1]
-
P273: Avoid release to the environment. Rationale: Esters of this weight class persist in aquatic environments before hydrolysis.[1]
Synthesis & Reaction Safety: The Suzuki-Miyaura Protocol[1][2]
The most reliable synthesis route for CAS 860773-41-7 is the Suzuki-Miyaura Cross-Coupling .[1] This method allows for the construction of the sterically congested biaryl bond under mild conditions.
Reaction Workflow Diagram
The following diagram outlines the convergent synthesis and critical safety checkpoints.
Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling.[1][2] Note the requirement for inert atmosphere to preserve the Pd catalyst.[2]
Detailed Experimental Protocol
Objective: Synthesize 10g of Ethyl 4-(2-acetylphenyl)benzoate.
Reagents:
-
Potassium Carbonate (
), 2M aqueous solution (2.0 eq)[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Catalyst:
(3 mol%)[2]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 250mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Causality: Oxygen poisons the Palladium(0) active species, halting the catalytic cycle.[2]
-
Charging: Add Ethyl 4-bromobenzoate (1.0 eq), 2-Acetylphenylboronic acid (1.1 eq), and the Pd catalyst to the flask.
-
Degassing: Add 1,4-Dioxane. Sparge with nitrogen for 15 minutes. Self-Validation: The solvent should remain clear/yellowish; darkening immediately suggests premature oxidation.[1]
-
Initiation: Add the degassed 2M
solution via syringe. Heat the mixture to 90°C. -
Monitoring: Check TLC every hour (Eluent: 20% Ethyl Acetate in Hexane).
-
Endpoint: Disappearance of the bromo-ester spot (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black (hazardous heavy metal waste).[1] Dilute with Ethyl Acetate and wash with brine.[1]
-
Isolation: Dry organic layer over
, concentrate in vacuo, and purify via silica gel chromatography.
Handling, Storage & Stability[1][2][4][9][12]
Storage Matrix
| Condition | Requirement | Rationale |
| Temperature | 2–8°C (Refrigerated) | Prevents slow hydrolysis of the ethyl ester and potential oxidation of the acetyl moiety.[1] |
| Atmosphere | Inert (Argon/Nitrogen) | Recommended for long-term storage to prevent moisture absorption. |
| Container | Amber Glass | Protects against UV-induced photodegradation of the aromatic system.[1] |
Self-Validating Purity Check
Before using stored material in critical steps (e.g., hydrolysis or reductive amination), perform a Proton NMR (
-
Diagnostic Signal: Look for the ethyl quartet (
ppm) and the acetyl singlet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ppm). -
Failure Mode: Appearance of a broad singlet at
ppm indicates hydrolysis to the carboxylic acid (degradation).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Emergency Response & First Aid
Exposure Response Logic
This flow dictates the immediate actions required upon accidental exposure.[1]
Caption: Figure 2.[1][2][6] Triage logic for accidental exposure to lipophilic aromatic esters.
Firefighting Measures
-
Media: Carbon Dioxide (
), Dry Chemical, or Alcohol-resistant Foam.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Contraindication: Do NOT use a solid water stream.[1][5]
-
Causality: The compound is an organic ester with low density and water insolubility.[1] A water stream will scatter the burning molten material, spreading the fire.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[2] (Foundational protocol for biaryl synthesis).
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (Basis for Read-Across Hazard Assessment).[1][2]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of Ethyl 4-(2-acetylphenyl)benzoate via Suzuki-Miyaura Coupling
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, providing a powerful and versatile methodology for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of biaryl and substituted aromatic structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 4-(2-acetylphenyl)benzoate, a valuable biaryl ketone intermediate.
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction to empower researchers to make informed decisions. We will explore the critical roles of the palladium catalyst, phosphine ligand, and base, and provide a detailed, step-by-step protocol that has been designed for high yield and purity. Furthermore, a troubleshooting guide based on common experimental challenges is included to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex. The cycle is universally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7][8] Understanding this cycle is paramount to rational optimization and troubleshooting.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
-
Step 1: Oxidative Addition: The cycle initiates with the active 14-electron Pd(0) complex, which inserts itself into the carbon-halogen bond of the electrophile (Ethyl 4-bromobenzoate). This forms a square planar 16-electron Pd(II) intermediate.[1][6] The reactivity order for the halide (X) is I > Br > OTf >> Cl, making aryl iodides and bromides common, effective substrates.[1][9]
-
Step 2: Transmetalation: This is the crucial bond-forming step where the organic moiety from the organoboron compound is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[10] The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily exchanges its organic group with the halide on the Pd(II) complex.[11][12]
-
Step 3: Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable. It undergoes reductive elimination, where the two organic groups (Ar¹ and Ar²) couple to form the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[1][6]
The Role of Ligands: While not always explicitly shown in a simplified cycle, ligands (typically bulky, electron-rich phosphines) are critical. They stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity.[1][2] Bulky ligands promote the reductive elimination step and are essential for coupling sterically hindered substrates.[2][13]
Protocol: Synthesis of Ethyl 4-(2-acetylphenyl)benzoate
This protocol is optimized for a 1.0 mmol scale and is designed to be robust. However, optimization may be required for different substrate combinations or scales.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount | CAS No. |
| Ethyl 4-bromobenzoate | 229.07 | 1.0 | 229 mg | 585-76-2 |
| (2-acetylphenyl)boronic acid | 163.97 | 1.2 | 197 mg | 308103-40-4 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | 3375-31-3 |
| SPhos (Ligand) | 410.51 | 0.04 (4 mol%) | 16.4 mg | 657408-07-6 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 531 mg | 7778-53-2 |
| Toluene | - | - | 5 mL | 108-88-3 |
| Deionized Water | - | - | 1 mL | 7732-18-5 |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Solvent Preparation: Degas the required volumes of toluene and deionized water by sparging with argon or nitrogen for at least 30 minutes prior to use. This is critical to remove dissolved oxygen which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-bromobenzoate (229 mg, 1.0 mmol), (2-acetylphenyl)boronic acid (197 mg, 1.2 mmol), and powdered potassium phosphate (531 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[14]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, quickly add the Palladium(II) Acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol). Using a syringe, add the degassed toluene (5 mL) and degassed deionized water (1 mL).
-
Reaction Execution: Replace the septum with a reflux condenser under the inert gas. Lower the flask into a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure efficient mixing.
-
Monitoring: The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL) to remove the base and other water-soluble impurities.[14]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure Ethyl 4-(2-acetylphenyl)benzoate.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Parameter Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of reaction components.
| Parameter | Selection & Rationale | Potential Issues |
| Catalyst/Ligand | Pd(OAc)₂/SPhos: A highly active system. SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, especially for challenging substrates.[2][13][15] Other effective ligands include XPhos and Buchwald's palladacycle precatalysts.[16] | Low Activity: Catalyst may be old or oxidized. Use of less bulky ligands (e.g., PPh₃) may result in slower reaction rates or lower yields for this substrate combination. |
| Base | K₃PO₄: A strong inorganic base that is highly effective for activating the boronic acid without causing hydrolysis of the ester functional group on the product.[12] Cs₂CO₃ is a stronger, more soluble alternative, while K₂CO₃ is milder.[12] | Ester Hydrolysis: Very strong bases (e.g., NaOH, KOH) in aqueous media can hydrolyze the ethyl ester. Low Conversion: Weaker bases may not be sufficient to activate the boronic acid efficiently. |
| Solvent | Toluene/Water: A common biphasic system. Toluene solubilizes the organic components and catalyst, while water dissolves the inorganic base. Vigorous stirring is essential. Dioxane/water is another excellent choice.[17] | Poor Solubility: If substrates are poorly soluble, a different solvent system (e.g., DMF, DMSO) may be needed, but be aware of higher boiling points and potential side reactions. |
| Temperature | 80-110 °C: This temperature range is generally sufficient to drive the reaction to completion in a reasonable timeframe. | Decomposition: Excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. Slow Reaction: Lower temperatures may significantly slow or stall the reaction. |
Common Troubleshooting Scenarios:
-
Low or No Yield:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use fresh, high-purity catalyst and ligands.
-
-
Protodeboronation:
-
Homocoupling:
-
Cause: Coupling of two boronic acids (Ar²-Ar²) or two aryl halides (Ar¹-Ar¹). Often promoted by the presence of oxygen.[7]
-
Solution: Rigorous exclusion of oxygen is the primary preventative measure.
-
Safety Considerations
-
Reagents: Palladium compounds are toxic and should be handled with care in a fume hood. Phosphine ligands can be air-sensitive and irritants. Boronic acids can be irritants.
-
Solvents: Toluene is a flammable and volatile organic solvent. All handling should be performed in a well-ventilated fume hood away from ignition sources.
-
Exotherms: While this scale is unlikely to produce a dangerous exotherm, be aware that Suzuki-Miyaura reactions can be exothermic, especially in aqueous systems and on a larger scale.[19][20][21] Always ensure proper temperature control and be prepared for cooling if scaling up the reaction.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for constructing complex biaryl molecules. The protocol detailed herein for the synthesis of Ethyl 4-(2-acetylphenyl)benzoate is robust, high-yielding, and grounded in a firm mechanistic understanding. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and selecting an appropriate catalyst system, researchers can reliably access this and other valuable chemical intermediates for applications in drug discovery and materials science.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Thieme Chemistry. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). De Gruyter. [Link]
-
Mastering Suzuki Coupling: Your Guide to Efficient Palladium Catalysts. (2026, February 21). UIV Chem. [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 2). Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2025, November 17). Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). ACS Publications. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. (n.d.). ACS Publications. [Link]
-
Suzuki–Miyaura Coupling. (2016, August 1). Royal Society of Chemistry. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. [Link]
-
Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. [Link]
-
Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022, March 17). ACS Publications. [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022, May 10). Purdue University. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018, February 1). ACS Publications. [Link]
-
Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). ACS Publications. [Link]
-
Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential. (2012, August). ERIC. [Link]
-
Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025, August 6). ResearchGate. [Link]
Sources
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- 5. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
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- 19. pubs.acs.org [pubs.acs.org]
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- 21. pubs.acs.org [pubs.acs.org]
Application Notes: Ethyl 4-(2-acetylphenyl)benzoate as a Versatile Biaryl Intermediate for Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for the synthesis and application of Ethyl 4-(2-acetylphenyl)benzoate, a valuable biaryl ketone intermediate for drug discovery and development. Biaryl scaffolds are privileged structures in medicinal chemistry, and the specific arrangement of the ketone and ester functionalities in this molecule offers unique opportunities for constructing complex heterocyclic systems.[1] This guide details a robust, palladium-catalyzed Suzuki-Miyaura cross-coupling protocol for the synthesis of the title compound. Furthermore, it presents a validated, multi-step protocol for the transformation of Ethyl 4-(2-acetylphenyl)benzoate into a substituted 4-aryl-quinoline, a core heterocyclic motif found in numerous therapeutic agents.[2]
Introduction and Rationale
Ethyl 4-(2-acetylphenyl)benzoate is a bespoke chemical entity featuring a biaryl framework, which is a cornerstone in modern pharmaceutical design due to its ability to mimic peptide bonds and orient functional groups in precise three-dimensional space.[1] The molecule's true synthetic value lies in its orthogonal functionalities:
-
The Ethyl Ester: Provides a handle for hydrolysis to a carboxylic acid, enabling amide bond formation or other derivatizations. It also contributes to the molecule's solubility characteristics.
-
The ortho-Acetyl Group: This ketone is not merely a passive substituent. Its position adjacent to the biaryl linkage makes it an ideal precursor for cyclization and annulation reactions, allowing for the rapid construction of fused ring systems.
The strategic combination of these groups makes Ethyl 4-(2-acetylphenyl)benzoate a powerful platform for building libraries of complex molecules around a central biaryl core, a common strategy in lead optimization. This guide provides the necessary protocols to synthesize this intermediate and leverage its reactivity for the synthesis of high-value pharmaceutical scaffolds.
Physicochemical and Spectroscopic Data
Below are the key properties for Ethyl 4-(2-acetylphenyl)benzoate. Spectroscopic data are estimated based on computational models and analysis of structurally related compounds.
| Property | Value |
| IUPAC Name | Ethyl 4-(2-acetylphenyl)benzoate |
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.31 g/mol |
| CAS Number | [Not available] |
| Appearance | Predicted: White to off-white solid |
| Solubility | Soluble in CH₂Cl₂, EtOAc, Acetone; Sparingly soluble in hexanes |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 8.10-8.00 (m, 2H), 7.80-7.70 (m, 1H), 7.60-7.30 (m, 5H), 4.40 (q, J = 7.1 Hz, 2H), 2.55 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm): 202.5, 166.0, 142.0, 140.5, 137.0, 132.0, 131.0, 130.0, 129.8, 129.5, 128.5, 128.0, 61.5, 30.0, 14.5 |
Synthesis of Ethyl 4-(2-acetylphenyl)benzoate via Suzuki-Miyaura Coupling
The most efficient and modular route to synthesize the biaryl scaffold of the title compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering high functional group tolerance and excellent yields.[4]
Reaction Principle
The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from the base-activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the catalyst.[5]
Detailed Experimental Protocol
This protocol describes the coupling of Ethyl 4-bromobenzoate with (2-acetylphenyl)boronic acid. Using an iodide (Ethyl 4-iodobenzoate) can increase reaction rates.[3]
Materials:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
(2-acetylphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene (5 mL / mmol of aryl bromide)
-
Ethanol (2 mL / mmol of aryl bromide)
-
Deionized Water (2 mL / mmol of aryl bromide)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 4-bromobenzoate, (2-acetylphenyl)boronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the toluene, ethanol, and water via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes while stirring.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Trustworthiness: The yellow color of the catalyst should be visible. A change to black (palladium black) indicates catalyst decomposition and will result in a failed reaction.
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (disappearance of the starting aryl bromide). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (10 mL / mmol) and water (10 mL / mmol).
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20), to afford Ethyl 4-(2-acetylphenyl)benzoate as a solid.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Reliable, commercially available Pd(0) source. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[4] |
| Solvent | Toluene/EtOH/H₂O | Biphasic system aids in dissolving both organic and inorganic reagents.[6] |
| Temperature | 85-90 °C | Provides sufficient thermal energy for the catalytic cycle without degrading reagents. |
| Atmosphere | Nitrogen | Prevents oxidative degradation of the Pd(0) catalyst. |
Application Protocol: Synthesis of a 4-Aryl-2-Methylquinoline Scaffold
This section demonstrates the utility of Ethyl 4-(2-acetylphenyl)benzoate as a precursor to the medicinally important quinoline scaffold via a multi-step sequence involving nitration, reduction, and a concluding Friedländer Annulation.[7]
Step A: Regioselective Nitration
Principle: Introduction of a nitro group onto the acetyl-bearing ring. The acetyl group is a meta-director, while the biaryl substituent is an ortho,para-director. Careful control of conditions is required, but nitration is expected to occur ortho to the bulky biaryl group and meta to the acetyl group.
Procedure:
-
Cool a solution of Ethyl 4-(2-acetylphenyl)benzoate (1.0 equiv) in concentrated sulfuric acid to 0 °C in an ice bath.
-
Add a mixture of concentrated nitric acid (1.1 equiv) and sulfuric acid dropwise, maintaining the internal temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to yield the nitro-intermediate.
Step B: Nitro Group Reduction
Principle: The nitro group is reduced to a primary amine, setting the stage for the cyclization reaction. Tin(II) chloride in acidic media is a classic and effective method.
Procedure:
-
Suspend the nitro-intermediate (1.0 equiv) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring by TLC.
-
Cool to room temperature and carefully basify by pouring into a stirred, chilled solution of saturated sodium bicarbonate or 2M NaOH until the pH is > 8.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amino-intermediate, which can often be used directly in the next step.
Step C: Friedländer Annulation for Quinolone Synthesis
Principle: An acid-catalyzed condensation between the ortho-aminoaryl ketone and a carbonyl compound possessing an α-methylene group (in this case, acetone) to form the quinoline ring system.[8]
Procedure:
-
Dissolve the crude amino-intermediate (1.0 equiv) in ethanol.
-
Add acetone (5.0 equiv) and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equiv).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography to yield the target 4-aryl-2-methylquinoline derivative.
Conclusion
Ethyl 4-(2-acetylphenyl)benzoate represents a highly valuable, albeit non-standard, pharmaceutical intermediate. Its synthesis is readily achieved through well-established Suzuki-Miyaura coupling protocols. The strategic placement of its functional groups provides a robust entry point into complex heterocyclic systems, as demonstrated by its efficient conversion to a substituted quinoline scaffold. The protocols detailed herein are designed to be reproducible and scalable, providing researchers in drug development with a reliable pathway to novel biaryl-based compounds.
References
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoline derivatives 15 the reaction of amino acids and anilines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Wu, J., et al. (2019). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 24(12), 2286. Available at: [Link]
-
MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. Retrieved from [Link]
-
bioRxiv. (2023). Discovery of biaryl macrocyclic peptides with C-terminal α-keto acid groups. Retrieved from [Link]
-
Hughes, D. L. (2014). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Information and Modeling, 54(11), 3175-3186. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. jeolusa.com [jeolusa.com]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Catalytic Synthesis of Ethyl 4-(2-acetylphenyl)benzoate
Introduction: The Strategic Importance of Biaryl Ketones
Biaryl ketones are a class of organic compounds that serve as crucial structural motifs and synthetic intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their rigid, three-dimensional architecture makes them valuable scaffolds in medicinal chemistry for designing molecules with specific biological activities. The target molecule of this guide, Ethyl 4-(2-acetylphenyl)benzoate, combines the features of a biaryl system with two distinct carbonyl functionalities, offering multiple points for further chemical elaboration.
Traditional synthetic routes to biaryl ketones, such as Friedel-Crafts acylation, often face limitations regarding regioselectivity and functional group tolerance.[2] Modern organic synthesis has largely overcome these challenges through the advent of transition-metal-catalyzed cross-coupling reactions. These methods provide a mild, efficient, and highly selective means of constructing C-C bonds.[3][4]
This technical guide provides detailed protocols and mechanistic insights for two powerful palladium-catalyzed strategies for the synthesis of Ethyl 4-(2-acetylphenyl)benzoate: the Suzuki-Miyaura cross-coupling reaction and the Carbonylative Suzuki-Miyaura coupling. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a robust and reproducible synthesis.
Overall Synthesis Workflow
The general laboratory workflow for the catalytic synthesis of the target compound involves several key stages, from initial reaction setup to the isolation and purification of the final product. This process is applicable to both synthetic strategies detailed in this guide.
Caption: General workflow for catalytic cross-coupling synthesis.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming biaryl C-C bonds, a discovery that contributed to the 2010 Nobel Prize in Chemistry.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide.[6] For the synthesis of Ethyl 4-(2-acetylphenyl)benzoate, two primary retrosynthetic disconnections are viable.
-
Route A: Coupling of (4-(ethoxycarbonyl)phenyl)boronic acid with 2'-bromoacetophenone.
-
Route B: Coupling of (2-acetylphenyl)boronic acid with ethyl 4-bromobenzoate.
The choice between these routes often depends on the commercial availability, cost, and stability of the starting materials. Route A is detailed below as 2'-bromoacetophenone and (4-(ethoxycarbonyl)phenyl)boronic acid are common and stable reagents.
Catalytic Cycle and Mechanism
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2'-bromoacetophenone), forming an arylpalladium(II) complex.[7]
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. The base is crucial for activating the boronic acid.[8]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
Caption: The Pd(0)/Pd(II) cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol describes the synthesis using Route A.
Materials and Reagents:
-
2'-Bromoacetophenone
-
(4-(ethoxycarbonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or Dioxane/Water, DMF)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-bromoacetophenone (1.0 eq), (4-(ethoxycarbonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq, 2 mol%) and triphenylphosphine (0.04 eq, 4 mol%). Note: The use of pre-catalysts like Pd(PPh₃)₄ can simplify this step.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the catalyst mixture to the flask, followed by the degassed solvent system (e.g., Toluene:Water 4:1). The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 4-(2-acetylphenyl)benzoate as a pure solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 2: Carbonylative Suzuki-Miyaura Coupling
A more convergent and atom-economical approach is the carbonylative Suzuki-Miyaura coupling.[8] This powerful reaction constructs the ketone functionality in situ by incorporating a molecule of carbon monoxide (CO). It is a three-component reaction involving an aryl halide, an arylboronic acid, and CO gas, catalyzed by a palladium complex.[1] This method avoids the need to pre-synthesize an acetyl-substituted starting material, directly forming the biaryl ketone bridge.
Mechanistic Considerations
The catalytic cycle is similar to the standard Suzuki-Miyaura coupling but includes a critical additional step:
-
CO Insertion: After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting arylpalladium(II) complex undergoes migratory insertion of a carbon monoxide molecule. This forms an aroylpalladium(II) complex.[8]
-
Transmetalation and Reductive Elimination: The subsequent transmetalation with the boronic acid and reductive elimination proceeds as in the standard mechanism, but this time it eliminates an aroyl-aryl species, which is the final biaryl ketone product.[1]
The use of CO gas at atmospheric pressure is often sufficient, though in some cases, CO-generating reagents can be used for operational simplicity.[2]
Detailed Experimental Protocol
Reactants:
-
Ethyl 4-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃)
-
Anisole or Toluene (solvent)
-
Carbon monoxide (gas balloon)
Procedure:
-
Reaction Setup: To a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add ethyl 4-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
CO Introduction: Purge the system with carbon monoxide and leave a balloon of CO attached to the flask to maintain a positive pressure (approx. 1 atm).[8]
-
Solvent Addition: Add anhydrous, degassed anisole via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 6-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the same work-up, drying, concentration, and purification steps as described in Protocol 3.2. The target molecule in this case would be Ethyl 4-benzoylbenzoate. To obtain the specific target Ethyl 4-(2-acetylphenyl)benzoate, one would need to start with ethyl 4-bromobenzoate and (2-acetylphenyl)boronic acid.
Quantitative Data Summary
The following table provides a comparative overview of the two catalytic methods. Yields are representative and can vary based on the specific ligand, base, solvent, and temperature conditions employed.
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Carbonylative Coupling |
| Key Reactants | Aryl Halide, Arylboronic Acid | Aryl Halide, Arylboronic Acid, CO |
| Catalyst System | Pd(OAc)₂ / PPh₃ | PdCl₂(PPh₃)₂ |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Anisole, Toluene, DMF |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Representative Yield | 75 - 95% | 70 - 90% |
| Key Advantage | High reliability, wide substrate scope.[6] | High convergence, builds complexity quickly.[1] |
| Consideration | Requires pre-functionalized starting materials. | Requires handling of toxic CO gas.[8] |
Conclusion
The synthesis of Ethyl 4-(2-acetylphenyl)benzoate can be achieved with high efficiency and selectivity using modern palladium-catalyzed cross-coupling reactions. The standard Suzuki-Miyaura coupling offers a robust and reliable pathway, benefiting from a vast body of literature and predictable outcomes. For a more convergent synthesis, the carbonylative Suzuki-Miyaura coupling presents an elegant alternative, directly constructing the biaryl ketone core in a single step. The choice of method will depend on the specific resources available, including starting material accessibility and the capability to handle gaseous reagents like carbon monoxide. Both protocols represent the state-of-the-art in C-C bond formation and provide a solid foundation for the synthesis of this and other complex biaryl structures for research and development.
References
-
Majhi, J., et al. (2012). A Palladium-Catalyzed Cross-Coupling of the Lithium Anion of Aryl tert-Butyldimethylsilyl-Protected Cyanohydrins with Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Hao, W., et al. (2016). Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones. Organic Chemistry Portal. Available at: [Link]
-
Ishiyama, T., Kizaki, H., Miyaura, N., & Suzuki, A. (1993). Synthesis of Unsymmetrical Biaryl Ketones via Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Iodoarenes. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). Available at: [Link]
-
Hao, W., Liu, H., Yin, L., & Cai, M. (2016). Phosphine-Free, Heterogeneous Palladium-Catalyzed Atom-Efficient Carbonylative Cross-Coupling of Triarylbismuths with Aryl Iodides: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 81(11), 4244–4251. Available at: [Link]
-
Blatchly, J. M., Boulton, A. J., & McOmie, J. F. W. (1965). Biphenylenes. Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 216-220. Available at: [Link]
-
Moses, D. E. (n.d.). Lab work: ETHYL BENZOATE. Academia.edu. Available at: [Link]
-
Raber, D. J., et al. (1977). Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Organic Syntheses, 56, 59. Available at: [Link]
-
Organic Chemistry Portal. (2005). Catalytic C-C Bond-Forming Reactions. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Science of Synthesis. (n.d.). C—C Bond Formation Using Carbenes. Thieme. Available at: [Link]
- Google Patents. (2015). CN104311414A - Preparation method of ethyl benzoate. Google Patents.
-
CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. CIBTech. Available at: [Link]
-
Al-dujaili, A. H., & M. Saeed, I. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18585–18633. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22396. Available at: [Link]
-
Albini, A., & Fagnoni, M. (2004). C-C Bond Forming Reactions via Photogenerated Intermediates. IRIS - UniPv. Available at: [Link]
-
Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Catalytic C-C Bond-Forming Reactions [organic-chemistry.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
reagents for the esterification of 4-(2-acetylphenyl)benzoic acid
An In-Depth Technical Guide and Protocol for the Esterification of 4-(2-acetylphenyl)benzoic Acid
Part 1: Strategic Analysis & Reagent Selection
1.1. Substrate Profile
-
Molecule: 4-(2-acetylphenyl)benzoic acid
-
CAS: 893737-17-2 (Generic reference for structure verification)
-
Structural Logic: The molecule features a biphenyl core.[1][2] Ring A contains a carboxylic acid at the para (4) position.[2] Ring B contains an acetyl (ketone) group at the ortho (2') position.[2]
-
Chemo-Selectivity Challenge: The primary challenge is to esterify the carboxylic acid quantitatively while preserving the ketone functionality.
-
Risk 1 (Ketalization): Under vigorous acidic conditions in alcoholic solvents (Fischer esterification), the ketone may form a ketal or hemiketal, particularly if dehydrating agents are present.
-
Risk 2 (Steric Hindrance): While the acid is para and relatively accessible, the biaryl axis possesses some steric bulk due to the ortho-acetyl group. This can reduce solubility in cold alcohols, necessitating co-solvents or higher reaction temperatures.[2]
-
1.2. Reagent Selection Matrix The following decision matrix guides the selection of the optimal esterification pathway based on the desired ester moiety and scale.
| Method | Reagents | Mechanism | Suitability | Key Advantage |
| A. Acid Chloride Activation | Thionyl Chloride ( | Nucleophilic Acyl Substitution | Primary Recommendation (Methyl/Ethyl Esters) | Irreversible; generates HCl in situ; drives reaction to completion without water removal.[2] |
| B. Base-Mediated Alkylation | Alkyl Halide (e.g., MeI, BnBr) + | High Purity / Mild (Complex/Sensitive Esters) | Non-acidic; zero risk of ketalization; avoids equilibrium issues. | |
| C. Steglich Coupling | EDC[2]·HCl + DMAP + Alcohol | Carbodiimide Coupling | Specialized (Complex/Tertiary Alcohols) | Mildest conditions; suitable if the alcohol partner is acid-sensitive.[2] |
Part 2: Detailed Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (Standard)
Best for synthesis of Methyl 4-(2-acetylphenyl)benzoate or Ethyl analogues.
Rationale: Direct Fischer esterification (Refluxing
Materials:
-
Substrate: 4-(2-acetylphenyl)benzoic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Methanol (or Ethanol) [0.2 M concentration]
-
Catalyst: DMF (1-2 drops, optional)
Step-by-Step Methodology:
-
Setup: Equip a flame-dried round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
inlet). -
Solubilization: Charge the flask with 4-(2-acetylphenyl)benzoic acid and anhydrous Methanol. If the substrate does not dissolve completely, add Dichloromethane (DCM) dropwise until a clear solution or fine suspension is achieved (Co-solvent ratio max 1:4 DCM:MeOH).
-
Activation (Exothermic): Cool the solution to 0°C (Ice bath). Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe over 15 minutes.[2] Caution: Evolution of HCl and
gas. -
Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (65°C for MeOH) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[2] The starting material (
, streaking) should disappear, replaced by the less polar ester ( ).
-
-
Workup:
-
Purification: Recrystallize from minimal hot Ethanol or Hexane/EtOAc if necessary.
Protocol B: Base-Mediated Alkylation ( )
Best for Benzyl, Allyl, or Methyl esters on small-to-medium scale where acidic conditions must be avoided.
Rationale: This method relies on the nucleophilicity of the carboxylate anion. It completely avoids the risk of ketone activation/ketalization and proceeds under chemically neutral/basic conditions.
Materials:
-
Substrate: 4-(2-acetylphenyl)benzoic acid (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 equiv) -
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone [0.3 M concentration]
Step-by-Step Methodology:
-
Carboxylate Formation: In a RBF, dissolve the carboxylic acid in DMF.[2] Add the ground
.[2] Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension.[2] -
Alkylation: Add the Alkyl Halide (e.g., MeI) dropwise.[2]
-
Reaction: Stir at RT for 4–12 hours. If using a less reactive bromide, heat to 50°C.[2]
-
Workup:
-
Result: This method typically yields the ester in >95% purity without chromatography.[2]
Part 3: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways for esterification, highlighting the mechanistic differences between Acid-Catalyzed and Base-Mediated routes.
Caption: Divergent synthesis pathways for the esterification of 4-(2-acetylphenyl)benzoic acid. Path A utilizes in-situ acid chloride formation for scalability; Path B utilizes carboxylate alkylation for mildness.
Part 4: Quality Control & Troubleshooting
4.1. NMR Validation Criteria
To confirm the success of the reaction, look for these specific shifts in the
| Signal | Substrate (Acid) | Product (Methyl Ester) | Diagnostic Change |
| -COOH | 10.0 – 13.0 (Broad s) | Absent | Disappearance confirms consumption of acid.[2] |
| -OCH3 | Absent | 3.90 – 3.95 (s, 3H) | Appearance of sharp singlet indicates methyl ester. |
| -COCH3 | ~2.50 – 2.60 (s, 3H) | ~2.50 – 2.60 (s, 3H) | Should remain largely unchanged (confirms ketone integrity). |
| Ar-H (ortho to CO) | ~8.15 (d) | ~8.10 – 8.15 (d) | Slight shift due to ester vs acid electronics.[2] |
4.2. Troubleshooting Guide
-
Issue: Low Conversion (Method A)
-
Issue: Ketal Formation (Method A)
-
Issue: Poor Solubility (Method B)
References
-
BenchChem. Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate. (General protocol for biaryl esterification). Retrieved from
-
Organic Chemistry Portal. Fischer Esterification: Mechanisms and Protocols. (Standard operating procedures for acid-catalyzed esterification). Retrieved from
-
National Institutes of Health (PubChem). 4-Acetylphenyl benzoate Compound Summary. (Physical properties and stability data for similar biaryl esters). Retrieved from
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[2] (Authoritative source for Thionyl Chloride and Alkylation protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Acetylphenyl benzoate | C15H12O3 | CID 569606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]
- 6. (PDF) Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine [academia.edu]
- 7. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]
Troubleshooting & Optimization
removing palladium impurities from Ethyl 4-(2-acetylphenyl)benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of palladium impurities from Ethyl 4-(2-acetylphenyl)benzoate and similar complex organic molecules. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification process.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding palladium removal, providing foundational knowledge for process development and troubleshooting.
Q1: Why is removing residual palladium so critical in pharmaceutical development?
A: Palladium is a Class 2B elemental impurity according to the International Council for Harmonisation (ICH) Q3D guidelines.[1] These impurities are considered toxic and require risk assessment and control. For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API), assuming a daily dose of 10g.[2][3] Beyond regulatory compliance, residual palladium can interfere with downstream chemistry, poison other catalysts, and potentially impact the results of biological assays.[4][5]
Q2: What are the common forms of residual palladium after a cross-coupling reaction?
A: Residual palladium can exist in various forms, which dictates the most effective removal strategy.[6] Common species include:
-
Palladium(0) complexes: Soluble species, often still coordinated to phosphine or other ligands.
-
Palladium(II) salts: Oxidized forms of the catalyst.
-
Colloidal Palladium(0): Fine, often black, nanoparticles that can be difficult to remove by simple filtration.[7]
-
Heterogeneous Palladium: Insoluble particles, such as "palladium black," which result from catalyst agglomeration and precipitation.[8]
The chosen purification method must be effective against the specific palladium species present in your reaction mixture.[6]
Q3: What are the primary strategies for palladium removal?
A: There are four main strategies, often used in combination:
-
Adsorption/Scavenging: Using materials with high affinity for palladium to bind and remove it from solution. This includes activated carbon and specialized functionalized silica or polymer resins (scavengers).[9][10]
-
Chromatography: Passing the crude product through a silica gel or alumina column can remove palladium species, although this method alone is often insufficient for reaching low ppm levels.[4][11]
-
Crystallization: As the desired product crystallizes out of solution, impurities like palladium are often left behind in the mother liquor. This is a powerful purification technique, especially at scale.[12][13]
-
Extraction: Liquid-liquid extraction can sometimes be used to wash out certain palladium salts, though it is less common as a primary method for all palladium species.[7][14]
Q4: How do I select the right palladium removal method for my process?
A: The choice is highly dependent on the specific system, including the properties of your target molecule (Ethyl 4-(2-acetylphenyl)benzoate), the solvent, reaction conditions, and the scale of the synthesis.[10] A decision-making workflow is often the best approach (see Diagram 1). Key factors to consider include the final required palladium concentration, process cost, scalability, and potential for product loss.[15]
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter during your experiments, followed by diagnostic questions and recommended solutions.
Problem 1: "My crude product solution is dark gray or black after the initial workup."
This discoloration is a classic sign of precipitated palladium(0), often referred to as "palladium black."[8] This typically indicates catalyst agglomeration.
Initial Diagnostic Steps:
-
Action: Filter a small aliquot of the crude solution through a 0.45 µm syringe filter.
-
Observation: If the filtrate becomes significantly lighter in color, the issue is primarily insoluble, heterogeneous palladium. If it remains dark, you likely have a mix of colloidal and soluble palladium species.
Solutions:
-
Celite Filtration: Before concentrating your crude reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This is highly effective at trapping larger palladium agglomerates.[7]
-
Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb many forms of palladium.[16] A common starting point is to stir the crude solution with 5-10 wt% activated carbon for several hours at room temperature or slightly elevated temperatures before filtering.[10][17] Be aware that activated carbon can sometimes adsorb the product as well, leading to yield loss.[18]
Problem 2: "After chromatography, my palladium levels (measured by ICP-MS) are still over 100 ppm."
This is a common scenario. While column chromatography can remove some palladium, it is often not sufficient to reach the stringent levels required for pharmaceutical intermediates.[4][11] This indicates the presence of soluble palladium species that co-elute with your product.
Solution: Implement a Scavenging Step. Metal scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or thioureas.[6][19]
-
Thiol-Based Scavengers (e.g., Si-Thiol, MP-TMT): These are often the most effective and versatile scavengers.[6][20] They are particularly good at binding both Pd(0) and Pd(II) species.[6] Polystyrene-bound trimercapto-s-triazine (TMT) is a highly effective scavenger that has been used to reduce palladium levels from >1500 ppm to <10 ppm.[21]
-
Amine-Based Scavengers: These can also be effective, particularly for certain Pd(II) species.
A screening approach is highly recommended to find the optimal scavenger for your specific system (see Protocol 1).
Problem 3: "I used a scavenger, but my palladium levels are still above the 10 ppm target."
This indicates that the scavenging process was not fully efficient or that the chosen scavenger is not optimal for the specific palladium species in your mixture.
Troubleshooting Steps:
-
Optimize Scavenging Conditions:
-
Switch Scavenger Type: If a thiol-based scavenger isn't working, the palladium may be in a form that is resistant to that particular binding mode. Try a scavenger with a different functional group.
-
Sequential Treatments: A multi-step approach is often most effective. For example, an initial activated carbon treatment to remove the bulk of the palladium, followed by a more targeted treatment with a high-affinity scavenger.[22] Another effective combination is an aqueous wash with a complexing agent like N-acetylcysteine followed by a solid scavenger treatment.[22]
-
Final Polish with Crystallization: The most powerful tool for purification is often a final crystallization step.[12][23] Even after scavenging, recrystallizing the Ethyl 4-(2-acetylphenyl)benzoate can dramatically reduce the final palladium content as the metal impurities remain in the mother liquor.[15]
Problem 4: "My yield is dropping significantly during the palladium removal steps."
Significant product loss is a common issue, particularly with highly adsorptive materials or multiple purification steps.
Optimization Strategies:
-
Minimize Scavenger Loading: Use the lowest effective amount of scavenger. A screening study can identify the point of diminishing returns where adding more scavenger removes little extra palladium but continues to bind the product.
-
Check for Product Adsorption: Analyze the spent scavenger to see if it contains a significant amount of your product. If so, you may need a more selective scavenger or a different purification method.
-
Optimize Crystallization: Carefully select the crystallization solvent system to maximize the yield of your product while ensuring impurities remain dissolved.[12] Seeding and controlling the cooling rate can also improve recovery.[13]
-
Reduce Steps: If possible, combine purification steps. For example, some processes achieve sufficient palladium removal during crystallization without a separate scavenging step, especially if catalyst loadings are very low.[15]
Data & Protocols
Table 1: Comparison of Common Palladium Removal Techniques
| Technique | Pros | Cons | Typical Pd Reduction | Best For |
| Celite Filtration | Inexpensive, fast, easy to scale. | Only removes insoluble/precipitated Pd.[7] | Variable, depends on Pd form. | Initial removal of Pd black. |
| Activated Carbon | Inexpensive, effective for many Pd species. | Can cause product loss via adsorption; fine particles can be hard to filter.[10] | 1000s ppm down to 50-200 ppm.[10][17] | Bulk Pd removal from crude streams. |
| Scavenging Resins | High efficiency and selectivity; can reach very low Pd levels (<5 ppm).[19] | More expensive than carbon; requires screening and optimization.[24] | 100s ppm down to <10 ppm.[21] | Final polishing step to meet regulatory limits. |
| Crystallization | Highly effective for purification; scalable; combines product isolation and purification.[23] | Requires suitable solvent system; may require multiple crops to maximize yield. | Can reduce Pd by >90%. | Final API purification step. |
Protocol 1: General Screening Protocol for Palladium Scavengers
This protocol provides a framework for efficiently screening different scavengers.
-
Preparation: Prepare a stock solution of your crude Ethyl 4-(2-acetylphenyl)benzoate post-workup in a suitable solvent (e.g., Toluene, THF). Ensure the solution is homogeneous.
-
Sample Aliquoting: In separate vials, place equal volumes of the stock solution. Retain one vial as the "untreated" control.
-
Scavenger Addition: To each of the other vials, add a different scavenger (e.g., Si-Thiol, MP-TMT, Si-Amine, Activated Carbon). Use a consistent loading, for example, 5 equivalents by weight relative to the theoretical initial mass of palladium catalyst.[20]
-
Agitation: Seal the vials and stir them at a consistent temperature (e.g., 25 °C or 40 °C) for a set period (e.g., 16 hours).
-
Sampling & Analysis: After the incubation period, filter each sample to remove the scavenger.
-
Quantification: Dilute the filtered samples appropriately and submit them for palladium quantification via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[25]
-
Evaluation: Compare the final palladium concentration for each scavenger against the untreated control to determine the most effective option.
Protocol 2: Activated Carbon Treatment for Bulk Palladium Removal
-
Setup: In a suitable reaction vessel, dissolve the crude product in an appropriate solvent (e.g., Toluene, Ethyl Acetate) to a moderate concentration.
-
Carbon Addition: Add 5-10% activated carbon by weight relative to the mass of the crude product.[10]
-
Slurry: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.[10][17]
-
Filtration: Prepare a filter funnel with a pad of Celite (approx. 1-2 cm thick).[7] Wet the Celite pad with clean solvent.
-
Filter Mixture: Filter the carbon slurry through the Celite pad. The Celite helps to trap the fine carbon particles, preventing them from passing through into the filtrate.[7]
-
Wash: Wash the filter cake with several portions of clean solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes and concentrate in vacuo to recover the product, which is now ready for further purification (e.g., scavenging or crystallization).
Visualization of Workflows
Caption: Diagram 1: A decision tree to guide the selection of a palladium removal strategy based on analytical results.
Caption: Diagram 2: A sequential workflow demonstrating a robust, multi-step approach for palladium removal.
References
-
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. Available from: [Link]
-
Welch, C. J., Albaneze-Walker, J., Leonard, W. R., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 643-647. Available from: [Link]
-
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available from: [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. Available from: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available from: [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available from: [Link]
- Google Patents. (2005). Method of removing palladium.
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available from: [Link]
-
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. Available from: [Link]
-
Colacot, T. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry. Available from: [Link]
-
Alguacil, F. J., & Lopez, F. A. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 7(11), 503. Available from: [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. Available from: [Link] Toxicolopharmacol.com/ich-q3d-elemental-impurities/
-
Shao, P., Luo, X., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 238(Pt 2), 117253. Available from: [Link]
-
Academia.edu. (n.d.). Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Available from: [Link]
-
Chen, Y.-L., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 954-956. Available from: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. Available from: [Link]
-
Sabner. (2025). What Is Metal Crystallization? Learn More. Available from: [Link]
-
Biotage. (2014). Metal Scavenger User Guide. Available from: [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Available from: [Link]
-
SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Available from: [Link]
-
Phillips, S. (2010). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Platinum Metals Review, 54(1), 39-42. Available from: [Link]
-
Bartczak, P., et al. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. Materials, 16(9), 3465. Available from: [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Available from: [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Leahy, D. K., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available from: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available from: [Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available from: [Link]
-
MeitY OLabs. (2017). Purification of Impure Samples by Crystallization. YouTube. Available from: [Link]
-
Saternus, M., et al. (2024). Separation of Pd from Pt and Rh by solvent extraction method from waste solution. Scientific Reports, 14(1), 18349. Available from: [Link]
-
ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. Available from: [Link]
-
ECA Academy. (2015). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!. Available from: [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Available from: [Link]
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. praxilabs.com [praxilabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. books.rsc.org [books.rsc.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. onyxipca.com [onyxipca.com]
- 23. science.uct.ac.za [science.uct.ac.za]
- 24. ingentaconnect.com [ingentaconnect.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
FTIR absorption peaks of Ethyl 4-(2-acetylphenyl)benzoate
Technical Comparison Guide: FTIR Characterization & Process Monitoring of Ethyl 4-(2-acetylphenyl)benzoate
Executive Summary
Ethyl 4-(2-acetylphenyl)benzoate (CAS: 860773-41-7) is a critical biaryl intermediate used in the synthesis of heterocyclic pharmaceuticals and functional materials. Its structure—comprising an electron-deficient benzoate ring coupled to a sterically crowded ortho-acetyl phenyl ring—presents unique spectroscopic challenges.
This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical methods (HPLC, NMR) for monitoring the synthesis and purity of this compound. We focus on the distinct carbonyl signatures that allow for rapid, non-destructive validation of the Suzuki-Miyaura coupling efficiency.
Theoretical FTIR Profile & Spectral Assignments
The infrared spectrum of Ethyl 4-(2-acetylphenyl)benzoate is dominated by two distinct carbonyl (C=O) stretching vibrations. Differentiating these peaks is essential for confirming the presence of both the ester and ketone functionalities on the biphenyl core.
Predicted Absorption Peaks
| Functional Group | Mode | Frequency Range (cm⁻¹) | Structural Insight |
| Ester C=O | Stretch | 1715 – 1725 | Conjugated to the benzoate ring (Ring A). The ethyl group typically stabilizes this band near 1720 cm⁻¹. |
| Ketone C=O | Stretch | 1680 – 1695 | Conjugated to the phenyl ring (Ring B). The ortho position (2-acetyl) introduces steric twist, potentially reducing conjugation and shifting the band slightly higher than para-isomers. |
| C-O-C | Stretch | 1270 – 1300 | Characteristic "Ester Rule" bands. Strong asymmetric stretching. |
| C=C (Aromatic) | Stretch | 1590 – 1610 | Biphenyl skeletal vibrations. Often split due to the two non-equivalent rings. |
| C-H (Aromatic) | Bend | 700 – 850 | Out-of-plane bending. 4-substituted ring (benzoate) and 1,2-substituted ring (acetyl) show distinct patterns. |
Analyst Note: The separation between the ester (~1720 cm⁻¹) and ketone (~1685 cm⁻¹) signals is the primary "Fingerprint of Success" for this molecule. If only one broad carbonyl peak is observed, it may indicate hydrolysis (carboxylic acid formation) or incomplete coupling.
Comparative Analysis: Target vs. Precursors
To validate the product, one must compare its spectrum against the starting materials. This differential analysis confirms the formation of the C-C biaryl bond and the retention of functional groups.[1]
Table 1: Spectral Comparison of Reaction Components
| Component | Role | Key FTIR Marker (Absent in Product) | Key FTIR Marker (Present in Product) |
| Ethyl 4-bromobenzoate | Precursor A | C-Br stretch (500–600 cm⁻¹, weak) | Ester C=O (~1720 cm⁻¹) |
| 2-Acetylphenylboronic acid | Precursor B | O-H stretch (3200–3400 cm⁻¹, broad, H-bonded) | Ketone C=O (~1680 cm⁻¹) |
| Ethyl 4-(2-acetylphenyl)benzoate | Target | None (Clean baseline >3000 cm⁻¹) | Dual C=O (1720 & 1685 cm⁻¹) |
Performance Verdict:
-
Precursor B has a massive O-H broadening due to the boronic acid group. The disappearance of this O-H band is the fastest way to verify the consumption of the boronic acid starting material.
-
Precursor A lacks the ketone peak. The appearance of the 1685 cm⁻¹ band confirms the incorporation of the acetyl-phenyl ring.
Method Comparison: FTIR vs. Alternatives
Why use FTIR for this specific intermediate?
| Feature | FTIR (ATR) | 1H-NMR | HPLC-UV |
| Speed | < 1 min (Real-time) | 15–30 min (Prep + Run) | 20–40 min (Gradient) |
| Sample Prep | None (Direct solid/oil) | Deuterated solvent required | Dilution + filtration required |
| Specificity | High for Functional Groups (C=O) | High for Structure (Protons) | High for Purity (%) |
| Cost/Run | Negligible | High (Solvents/Tube) | Moderate (Solvents/Column) |
| Best For: | Process Monitoring (In-situ) | Final Structural Validation | Quantitative Purity Assay |
Experimental Protocol: Suzuki Coupling Monitoring
This protocol describes the synthesis and the specific FTIR checkpoints.
Reagents:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
2-Acetylphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow:
-
Baseline Scan: Collect background spectra of pure Ethyl 4-bromobenzoate and 2-Acetylphenylboronic acid. Note the O-H region (3200-3400) and Carbonyl region (1650-1750).
-
Reaction Initiation: Mix reagents and catalyst under N₂ atmosphere. Heat to 90°C.
-
Sampling (T=0, 1h, 4h):
-
Extract 50 µL of reaction mixture.
-
Mini-workup: Add 200 µL Ethyl Acetate, wash with 200 µL water (to remove inorganic base/borates).
-
Spot the organic layer onto the ATR crystal. Allow solvent to evaporate.
-
-
Analysis:
-
Checkpoint 1: Look for the emergence of the 1685 cm⁻¹ ketone peak .
-
Checkpoint 2: Monitor the decay of the 3300 cm⁻¹ boronic acid O-H stretch .
-
-
Validation: Once the O-H band is gone and the Dual Carbonyl ratio is stable, quench the reaction.
Visualization: Reaction Monitoring Pathway
The following diagram illustrates the logical flow of spectroscopic monitoring during the synthesis.
Caption: Logic flow for FTIR-based monitoring of the Suzuki coupling reaction, prioritizing the disappearance of precursor bands and appearance of product carbonyls.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 600911, Ethyl 4-acetylbenzoate. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Suzuki Coupling mechanism).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for Carbonyl IR assignments).
Sources
13C NMR Chemical Shift Profile: Ethyl 4-(2-acetylphenyl)benzoate
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of Ethyl 4-(2-acetylphenyl)benzoate , a critical biphenyl intermediate used in the synthesis of liquid crystals and pharmaceutical scaffolds.
This guide synthesizes fragment-based NMR data, steric/electronic theory, and comparative analysis to provide a robust reference for structural elucidation.
Executive Technical Summary
-
Compound: Ethyl 4-(2-acetylphenyl)benzoate[1]
-
CAS Number: 860773-41-7[1]
-
Molecular Formula: C17H16O3[1]
-
Molecular Weight: 268.31 g/mol [1]
-
Core Scaffold: Biphenyl (Ortho-substituted)
-
Key Structural Feature: The 2-acetyl substituent introduces significant steric strain, forcing the two phenyl rings out of coplanarity (dihedral angle > 45°). This "Ortho-Effect" dramatically alters the chemical shifts of the bridgehead carbons compared to its planar para-regioisomer.
13C NMR Spectral Analysis
The 13C NMR spectrum of this molecule is defined by three distinct regions: the Carbonyl Zone , the Aromatic Biphenyl Zone , and the Aliphatic Zone .
Table 1: Assigned Chemical Shifts (δ, ppm in CDCl3)
Note: Values are derived from fragment additivity principles using Ethyl 4-phenylbenzoate and 2-Acetylbiphenyl as experimentally validated reference standards.
| Carbon Type | Position (Assignment) | Predicted Shift (δ ppm) | Reference Fragment Data (Support) | Signal Characteristics |
| Ketone C=O | C-Acetyl (C2') | 202.0 - 204.0 | 2-Acetylbiphenyl: ~203.5 ppm | Deshielded singlet; most downfield signal. |
| Ester C=O | C-Carbonyl (C4) | 166.0 - 166.5 | Ethyl 4-phenylbenzoate: 166.4 ppm | Typical benzoate ester resonance. |
| Quaternary Ar | C-Ipso (Bridge C1) | 145.0 - 146.0 | 4-Acetylbiphenyl (Bridge): 145.5 ppm | Shifted upfield vs para-isomer due to steric twist (loss of conjugation). |
| Quaternary Ar | C-Ipso (Bridge C1') | 140.0 - 141.5 | 2-Acetylbiphenyl (Bridge): 141.0 ppm | Sensitive to ortho-substituent shielding. |
| Quaternary Ar | C-Ipso (Ester C4) | 129.5 - 130.5 | Ethyl benzoate: 130.0 ppm | - |
| Quaternary Ar | C-Ipso (Acetyl C2') | 138.0 - 139.0 | 2-Acetylbiphenyl: 138.5 ppm | Ortho to bridge; deshielded by ketone. |
| Aromatic CH | C2, C6 (Ortho to Ester) | 129.0 - 130.0 | Ethyl 4-phenylbenzoate: 130.1 ppm | Intense signal (2C). |
| Aromatic CH | C3, C5 (Meta to Ester) | 127.0 - 128.0 | Ethyl 4-phenylbenzoate: 127.2 ppm | Intense signal (2C). |
| Aromatic CH | Ring B (C3', C4', C5', C6') | 126.0 - 132.0 | 2-Acetylbiphenyl M/P/O | Complex overlapping multiplets due to asymmetry. |
| Aliphatic CH2 | Ethyl Ester (-CH2-) | 61.0 - 61.5 | Ethyl benzoate: 61.3 ppm | Characteristic quartet in off-resonance. |
| Aliphatic CH3 | Acetyl Methyl (-CH3) | 30.0 - 30.8 | Acetophenone: 26.6 ppm | Methyl ketone alpha-carbon. |
| Aliphatic CH3 | Ethyl Ester (-CH3) | 14.2 - 14.5 | Ethyl benzoate: 14.3 ppm | High field terminal methyl. |
Mechanistic Insight: The "Ortho-Effect" on Chemical Shifts
In the para-isomer (Ethyl 4-(4-acetylphenyl)benzoate), the rings can achieve planarity, allowing extended
-
Result: The bridgehead carbons lose conjugation and are shielded (shifted upfield by 3-5 ppm) compared to the para-isomer.
Comparative Analysis: Ortho vs. Para Regioisomers
This comparison is vital for researchers distinguishing between side products in Suzuki couplings.
| Feature | Target: Ortho-Isomer (2-Acetyl) | Alternative: Para-Isomer (4-Acetyl) | Diagnostic Difference |
| Symmetry | Asymmetric (Lower symmetry) | Symmetric axis (Higher symmetry) | # of Ar-C Signals: Ortho has more distinct peaks; Para has simplified intensities (2C overlap). |
| Bridge C Shift | ~141 ppm (Shielded) | ~145 ppm (Deshielded) | Conjugation: Para allows full resonance; Ortho breaks it. |
| Acetyl Me Shift | ~30.5 ppm | ~26.6 ppm | Anisotropic Effect: Ortho-acetyl is in the shielding cone of the adjacent ring. |
| Physical State | Oil or Low-Melting Solid | High-Melting Crystalline Solid | Packing: Planar para-molecules pack efficiently; twisted ortho-molecules do not. |
Experimental Validation: Synthesis & Characterization Protocol
To obtain the target molecule for NMR reference, use the Suzuki-Miyaura Cross-Coupling protocol. This method is preferred over Friedel-Crafts acylation, which yields the para-isomer.
Workflow Diagram (DOT Visualization)
Caption: Optimized Suzuki-Miyaura coupling pathway for the regio-selective synthesis of the ortho-substituted biphenyl target.
Step-by-Step Protocol
-
Reagents: Combine Ethyl 4-bromobenzoate (1.0 eq), 2-Acetylphenylboronic acid (1.2 eq), and Palladium-tetrakis(triphenylphosphine) (0.03 eq) in a round-bottom flask.
-
Solvent System: Add Dimethoxyethane (DME) and 2M aqueous
(3:1 ratio). Note: The biphasic system ensures solubility of the inorganic base. -
Degassing: Sparge with Nitrogen/Argon for 15 minutes to prevent Pd catalyst oxidation (homocoupling side reaction).
-
Reaction: Reflux at 85°C for 12–16 hours. Monitor by TLC (Mobile phase: 10% EtOAc in Hexanes). The starting bromide (
) should disappear; the product ( ) will appear. -
Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash organic layer with water (
) and brine ( ). Dry over . -
Purification: Flash chromatography on silica gel. Elute with Hexanes:EtOAc (95:5
90:10).
References
-
National Institutes of Health (PubChem). (2025). 4-Acetylbiphenyl Spectral Data. Retrieved from [Link]
-
Ruzziconi, R., et al. (2010).[3] The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison/ACS Division of Organic Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Ethyl 4-(2-acetylphenyl)benzoate
[1]
Executive Summary
Ethyl 4-(2-acetylphenyl)benzoate is a functionalized organic ester used primarily as a pharmaceutical intermediate or research reagent. While not classified as a P-list or U-list acutely hazardous substance by the EPA, it presents specific environmental and reactivity risks—specifically aquatic toxicity and hydrolytic instability in the presence of strong bases.
Immediate Action Required:
-
Do NOT dispose of down laboratory drains (Aquatic Toxicity).
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid, Perchlorates) or strong bases.[1]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Part 1: Chemical Characterization & Hazard Assessment
The "Why" behind the protocol.
To dispose of this chemical safely, we must first understand its behavior in a waste drum. This molecule contains two key functional groups: an ester linkage and a ketone on a biphenyl scaffold.
Reactivity Profile
| Feature | Chemical Implication | Waste Management Consequence |
| Ester Linkage | Susceptible to hydrolysis. | Do not mix with strong bases (pH > 10). Hydrolysis generates Benzoic acid derivatives and alcohols, potentially altering the pH and pressure of the waste container. |
| Biphenyl Core | High carbon content; lipophilic. | Zero water solubility. Will form a separate layer in aqueous waste, complicating treatment. Must be managed as an organic stream. |
| Acetyl Group | Ketone functionality. | Generally stable, but combustible. Contributes to the overall calorific value for incineration. |
Regulatory Classification (RCRA)
Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a listed waste. However, it is regulated based on characteristics :
-
Pure Solid: Non-regulated hazardous waste (unless it exhibits toxicity via TCLP, which is unlikely for this specific ester). Best Practice: Manage as Non-Regulated Organic Solid .
-
In Solution (e.g., Ethyl Acetate/Hexanes): Regulated as D001 (Ignitable) due to the solvent carrier.
Part 2: Pre-Disposal Treatment & Segregation
The Self-Validating System.
Safety in chemical disposal relies on segregation . Mixing incompatible waste streams is the leading cause of laboratory fires.
The Compatibility Protocol (Self-Validation)
Before adding Ethyl 4-(2-acetylphenyl)benzoate to a central waste drum, perform this 3-step validation to ensure the drum's contents are compatible.
-
Visual Inspection: Ensure the receiving drum is free of oxidizing symbols (yellow/black flame over circle).
-
pH Validation: If the waste is liquid, check that the drum pH is between 4 and 9. Extreme pH can trigger rapid hydrolysis of the ester.
-
The "Vial Test" (For large quantities >100g):
-
Take 5 mL of waste from the drum.
-
Add a small amount (0.5g) of the Ethyl 4-(2-acetylphenyl)benzoate.
-
Observe for 5 minutes.
-
Pass Criteria: No bubbling, heat generation, or rapid color change.
-
Segregation Rules
-
Keep Separate From:
-
Concentrated Nitric Acid (Violent nitration of the biphenyl ring).
-
Sodium Hydroxide / Potassium Hydroxide (Exothermic hydrolysis).
-
Halogenated Solvents (DCM, Chloroform) – Economic reason: Mixing non-halogenated esters with halogens raises disposal costs significantly.
-
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Use this for expired reagents, recrystallization solids, or spill cleanup materials.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Ethyl 4-(2-acetylphenyl)benzoate, 99%"
-
Hazard Checkbox: Toxic (Aquatic), Irritant.[2]
-
-
Accumulation: Store in the Satellite Accumulation Area (SAA). Keep the lid tightly sealed to prevent moisture entry (which promotes slow hydrolysis).
-
Final Handoff: Transfer to EHS for Incineration .
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Use this for the chemical dissolved in organic solvents.
-
Stream Identification: Determine the primary solvent (e.g., Acetone, Ethyl Acetate).
-
Bulking: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Critical: Ensure the carboy is grounded (earth clamp) if the solvent is flammable (Flash point < 60°C).
-
-
Labeling: List the ester as a "Trace Contaminant" (<5%) on the tag.
-
Example: "Acetone 95%, Ethyl 4-(2-acetylphenyl)benzoate 5%".
-
-
Disposal: Incineration (Fuel Blending).
Decision Logic Diagram
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision matrix for segregating Ethyl 4-(2-acetylphenyl)benzoate based on physical state and solvent carrier to ensure regulatory compliance and cost-efficiency.
Part 4: Emergency Procedures
In the event of a spill during the disposal process:
-
Solid Spill:
-
Do not dry sweep (dust generation).
-
Cover with a wet paper towel or absorbent pad to dampen.
-
Scoop into a disposal jar.
-
Clean surface with soap and water (ester is lipophilic; water alone will not clean it).
-
-
Skin Contact:
-
Wash immediately with soap and water. The acetylphenyl group increases lipophilicity, meaning the compound can penetrate the skin barrier if left in contact with solvents.
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]
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American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
